N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide
Description
N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is a hydrazone derivative synthesized via the condensation of cyclohexanecarbohydrazide with 3-nitrobenzaldehyde. The compound features a cyclohexane ring linked to a hydrazide group, which forms a Schiff base with the 3-nitrobenzylidene moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. Its nitro group enhances electron-withdrawing effects, influencing reactivity and biological interactions.
Properties
CAS No. |
468102-66-1 |
|---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N3O3/c18-14(12-6-2-1-3-7-12)16-15-10-11-5-4-8-13(9-11)17(19)20/h4-5,8-10,12H,1-3,6-7H2,(H,16,18)/b15-10+ |
InChI Key |
LTXSWNVEYIYQDQ-XNTDXEJSSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Nitrobenzaldehyde+Cyclohexanecarbohydrazide→N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically in an organic solvent under reflux.
Major Products
Reduction: 3-Aminobenzylidene derivatives.
Substitution: Various substituted benzylidene derivatives.
Condensation: Hydrazones or azines, depending on the reactants used.
Scientific Research Applications
Chemistry
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group is particularly important for its role in bioactivity.
Industry
In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The biological activity of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide and its derivatives often involves interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various effects such as inhibition of enzyme activity or induction of oxidative stress.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
- LASSBio-1515 (Thiophene-2-ylmethylene derivative) : Synthesized in 92% yield from cyclohexanecarbohydrazide and thiophene-2-carboxaldehyde. The electron-rich thiophene enhances nucleophilicity, facilitating higher yields compared to aromatic aldehydes with electron-withdrawing groups .
- LASSBio-1514 (Pyridin-4-ylmethylene derivative) : Lower yield (79%) due to steric hindrance from the pyridine ring and competing resonance effects .
- 3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1): Contains dual nitro groups on both benzylidene and benzohydrazide moieties, reducing solubility in polar solvents but increasing thermal stability compared to the mono-nitro derivative .
Crystallography and Hydrogen Bonding
- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide : Exhibits intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice. In contrast, nitro-substituted analogs like N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide rely on weaker C–H···O interactions due to the absence of hydroxyl groups .
Antimicrobial Activity
- (E)-4-(Substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazides (4a–k): Compounds 4f–j (with electron-withdrawing substituents like Cl and NO₂) showed potent activity against Staphylococcus aureus (inhibition zone: 21–25 mm), outperforming derivatives with electron-donating groups (e.g., 4a–c: 16–20 mm) .
Cytotoxic and Antioxidant Potential
- (E)-N'-Benzylidene-benzohydrazide analogs : Demonstrated cytotoxicity against cancer cell lines (IC₅₀: 8–15 μM) and antioxidant activity (IC₅₀: 20–30 μM in DPPH assays). The nitro group in N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide may enhance redox activity but could also increase toxicity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
